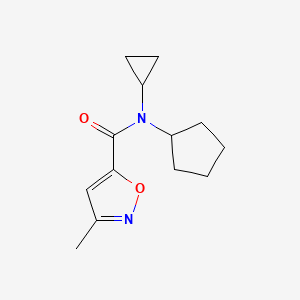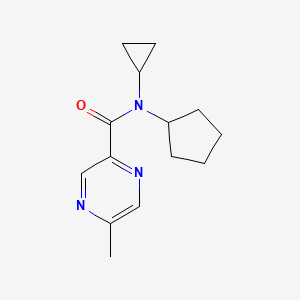![molecular formula C20H19ClN6S B7547850 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It is widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
Mecanismo De Acción
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is a highly selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine. This results in a decrease in the activity of the dopaminergic system, which is responsible for the regulation of locomotor activity, reward, and motivation.
Biochemical and Physiological Effects:
This compound 23390 has several biochemical and physiological effects. It has been shown to decrease locomotor activity, reduce the rewarding effects of drugs of abuse, and decrease motivation. It has also been shown to decrease the release of dopamine in the striatum and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several advantages for lab experiments. It is highly selective for the dopamine D1 receptor and does not bind to other receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, it also has some limitations. It has a short half-life and needs to be administered frequently. It can also produce side effects, such as sedation and hypothermia.
Direcciones Futuras
There are several future directions for the use of 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 in scientific research. One direction is to investigate the role of dopamine in the regulation of social behavior. Another direction is to investigate the role of dopamine in the regulation of circadian rhythms. Additionally, this compound 23390 can be used to study the effects of dopamine in the regulation of appetite and food intake. Finally, it can be used to investigate the role of dopamine in the regulation of sleep.
Métodos De Síntesis
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be synthesized by several methods, including the reaction of 1-(2-bromoethyl)-4-(2-cyanophenyl)piperazine with 5-(3-chlorophenyl)-2-thienylmethylamine, followed by the reaction with 6-chloropurine. Alternatively, it can be synthesized by the reaction of 5-(3-chlorophenyl)-2-thienylmethylamine with 6-(4-bromophenyl)purine, followed by the reaction with 1-(2-cyanophenyl)-4-(4-piperidinyl)piperazine.
Aplicaciones Científicas De Investigación
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the effects of dopamine on the regulation of locomotor activity, reward, and motivation. It has also been used to study the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6S/c21-15-3-1-2-14(10-15)17-5-4-16(28-17)11-26-6-8-27(9-7-26)20-18-19(23-12-22-18)24-13-25-20/h1-5,10,12-13H,6-9,11H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBLJKSMRUMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)


![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


